1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- is a heterocyclic compound classified under the pyrrolo[2,3-b]pyridine family. This compound is characterized by its unique bicyclic structure that incorporates a pyrrole and pyridine ring, making it significant in medicinal chemistry due to its biological activities. The presence of an ethoxy group and a fluorine atom at specific positions contributes to its chemical reactivity and potential pharmacological properties.
The compound is synthesized from various precursors and can be classified as a nitrogen-containing heterocycle. It falls within the broader category of pyridine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit activities against various biological targets, particularly in cancer therapy where they inhibit fibroblast growth factor receptors (FGFRs) .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent moisture interference, and products are purified using silica gel chromatography.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- features:
The molecular formula is with a molecular weight of approximately g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
1H-Pyrrolo[2,3-b]pyridine derivatives can participate in various chemical reactions:
The reactivity of this compound can be influenced by its substituents; for example, the fluorine atom may stabilize certain intermediates during chemical transformations or affect reaction pathways due to its electronegative nature.
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives often involves:
In vitro studies have demonstrated that certain derivatives exhibit low nanomolar inhibitory activity against FGFRs, indicating their potential as therapeutic agents in oncology .
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- typically appears as a solid with specific melting points that can vary based on purity.
Key chemical properties include:
Relevant analytical data includes melting point ranges (e.g., °C), IR spectra showing characteristic absorption bands for functional groups (e.g., , ), and NMR data confirming hydrogen environments .
1H-Pyrrolo[2,3-b]pyridine derivatives are primarily utilized in:
These compounds represent a promising area for further research and development due to their unique structural features and biological activities.
Heterocyclic compounds constitute >85% of all clinically used drugs, with nitrogen-containing frameworks being particularly privileged in pharmaceutical design. Among these, the pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a critically important pharmacophore due to its bioisosteric relationship with both purines and indoles. This bicyclic system consists of a fused pyrrole and pyridine ring, creating an electron-deficient π-system that enables specific interactions with biological targets. The nitrogen atoms at positions 1 and 5 serve as hydrogen bond acceptors, while the pyrrolic N-H functions as a hydrogen bond donor, facilitating targeted binding to kinase ATP pockets and enzymatic active sites [4].
Pyrrolopyridines exhibit superior metabolic stability compared to indole analogs due to reduced susceptibility to CYP450-mediated oxidation. This property, combined with favorable logP values (typically 1.5-2.5), enhances their drug-likeness and oral bioavailability. The scaffold's synthetic versatility allows regioselective functionalization at positions 3, 4, 5, and 6, enabling rational drug design. As evidenced by recent FDA approvals, pyrrolopyridine derivatives have advanced into clinical use for oncology, inflammation, and CNS disorders, validating their therapeutic relevance [3] [4].
The strategic introduction of 5-ethoxy and 4-fluoro substituents on the pyrrolo[2,3-b]pyridine scaffold creates a stereoelectronic profile that significantly enhances drug-target interactions. The 4-fluoro substituent (atomic radius: 1.47 Å) acts as a hydrogen bond acceptor mimic due to its high electronegativity (Pauling scale: 4.0), enabling pseudo-halogen bonding interactions with backbone amide protons in kinase hinge regions. This fluorine atom also reduces basicity at N1 (pKa shift: ~1.5 units) and enhances membrane permeability through lowered polar surface area [1] [3].
Table 1: Comparative Properties of Pyrrolo[2,3-b]Pyridine Derivatives
Substitution Pattern | Molecular Formula | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |
---|---|---|---|---|---|
5-Ethoxy-4-fluoro- | C₉H₉FN₂O | 1.9 | 1 | 3 | Kinase inhibitor intermediate |
6-Chloro-4-fluoro- | C₇H₄ClFN₂ | 1.7 | 1 | 2 | BCR-ABL inhibitors [3] |
5-(4-Fluorophenyl)- | C₁₃H₉FN₂ | 3.2 | 1 | 2 | Vemurafenib intermediate [5] |
4-Cyano-5-fluoro- | C₈H₄FN₃ | 1.1 | 1 | 3 | Fluorescent dyes [6] |
The therapeutic journey of pyrrolo[2,3-b]pyridine derivatives began with early kinase inhibitor programs in the 2000s, culminating in the patent US20090233956A1 that specifically claimed 4,5-disubstituted variants as "privileged structures" for oncological targets. This patent established that 4-fluoro substitution combined with 5-alkoxy groups conferred exceptional selectivity for ABL1 kinase over structurally related SRC family kinases (selectivity index >100:1) [4].
The scaffold gained prominence through its incorporation into vemurafenib intermediates, where 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine demonstrated potent BRAF V600E inhibition. Subsequent structure-activity relationship (SAR) studies revealed that 5-ethoxy-4-fluoro substitution optimally balanced potency and pharmacokinetics in imatinib-resistant CML models. As reported in Cancer Research, derivatives bearing this pattern overcame T315I mutations in BCR-ABL through novel binding mode adaptations [3] [8].
Table 2: Evolution of Key Pyrrolopyridine Derivatives in Targeted Therapy
Year | Derivative | Therapeutic Target | Advancement |
---|---|---|---|
2009 | 6-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | BCR-ABL T315I mutant | First gen mutant-selective inhibitor [3] |
2011 | 5-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | BRAF V600E | Key vemurafenib intermediate [5] |
2012 | 5-Ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Pan-kinase inhibitor scaffold | Optimized PK profile & selectivity [1] |
2015 | SEM-protected 5-cyanopyrrolopyridine | TRK inhibitors | Enabled C5 functionalization [7] |
Recent innovations leverage the 5-ethoxy-4-fluoro motif as a synthetic handle for palladium-catalyzed cross-coupling, enabling C3 and C6 diversification. This approach has yielded clinical candidates for ALK/ROS1 rearrangement-positive NSCLC, with the ethoxy group serving as a removable directing group in some synthetic schemes. The historical trajectory demonstrates continuous scaffold optimization from tool compounds to drug candidates, with 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine representing a contemporary benchmark for kinase-targeted molecular design [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7